molecular formula C11H11FN2S B11815860 5-(2-Fluorobenzyl)-4-methylthiazol-2-amine

5-(2-Fluorobenzyl)-4-methylthiazol-2-amine

Cat. No.: B11815860
M. Wt: 222.28 g/mol
InChI Key: ZECCDWBVTVXBLH-UHFFFAOYSA-N
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Description

5-(2-Fluorobenzyl)-4-methylthiazol-2-amine is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Fluorobenzyl)-4-methylthiazol-2-amine typically involves the reaction of 2-fluorobenzyl bromide with 4-methylthiazol-2-amine. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-(2-Fluorobenzyl)-4-methylthiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like sodium azide or thiols in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine or alcohol.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

5-(2-Fluorobenzyl)-4-methylthiazol-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(2-Fluorobenzyl)-4-methylthiazol-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-Chlorobenzyl)-4-methylthiazol-2-amine
  • 5-(2-Bromobenzyl)-4-methylthiazol-2-amine
  • 5-(2-Iodobenzyl)-4-methylthiazol-2-amine

Uniqueness

The presence of the fluorine atom in 5-(2-Fluorobenzyl)-4-methylthiazol-2-amine imparts unique properties such as increased lipophilicity and metabolic stability compared to its halogenated analogs. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H11FN2S

Molecular Weight

222.28 g/mol

IUPAC Name

5-[(2-fluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine

InChI

InChI=1S/C11H11FN2S/c1-7-10(15-11(13)14-7)6-8-4-2-3-5-9(8)12/h2-5H,6H2,1H3,(H2,13,14)

InChI Key

ZECCDWBVTVXBLH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)N)CC2=CC=CC=C2F

Origin of Product

United States

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